molecular formula C8H12ClN3 B1428134 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine CAS No. 1201176-19-3

2-chloro-N-(2-methylpropyl)pyrimidin-4-amine

Cat. No. B1428134
M. Wt: 185.65 g/mol
InChI Key: SRGUAFATGSDDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(2-methylpropyl)pyrimidin-4-amine” is a pyrimidine derivative . Its IUPAC name is 2-chloro-N-isobutyl-4-pyrimidinamine . It has a molecular weight of 185.66 . It is in the form of oil .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(2-methylpropyl)pyrimidin-4-amine” is 1S/C8H12ClN3/c1-6(2)5-11-7-3-4-10-8(9)12-7/h3-4,6H,5H2,1-2H3,(H,10,11,12) .


Physical And Chemical Properties Analysis

“2-chloro-N-(2-methylpropyl)pyrimidin-4-amine” has a molecular weight of 185.66 . It is in the form of oil .

Scientific Research Applications

Corrosion Inhibition

2-chloro-N-(2-methylpropyl)pyrimidin-4-amine and related compounds have been studied for their efficiency as corrosion inhibitors. Research shows that compounds like benzylidene-pyrimidin-2-yl-amine exhibit good corrosion inhibition in hydrochloric acid solutions, even at low concentrations. These inhibitors are categorized as mixed-type and their adsorption on steel surfaces aligns with Langmuir's isotherm, indicating an efficient inhibition characterized by a decrease in free energy of adsorption (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Antihypertensive Activity

Derivatives of 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, have been evaluated for their antihypertensive properties. These compounds have shown efficacy in lowering blood pressure in spontaneously hypertensive rats, indicating potential for therapeutic use in hypertension (Bennett et al., 1981).

Antibacterial Activity

The compound and its derivatives have been explored for their antibacterial potential. A study involving the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine led to the formation of 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine. This compound and its derivatives exhibited promising antibacterial activity, with some derivatives showing potential as antibacterial agents (Etemadi et al., 2016).

Synthesis of Diverse Compounds

The compound is also involved in the synthesis of various other chemical entities. For instance, a study described the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, indicating its utility in the creation of diverse chemical structures for potential pharmaceutical applications (Mont, Teixidó, & Borrell, 2009).

Safety And Hazards

The safety information for “2-chloro-N-(2-methylpropyl)pyrimidin-4-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)5-11-7-3-4-10-8(9)12-7/h3-4,6H,5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGUAFATGSDDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methylpropyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine

Citations

For This Compound
1
Citations
HA Beard - 2018 - etheses.whiterose.ac.uk
Chemical methods that allow for the targeted labelling of a specific protein within a complex biological environment can enable valuable information regarding the structure and function …
Number of citations: 2 etheses.whiterose.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.